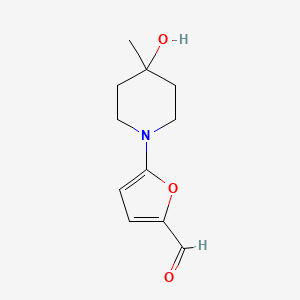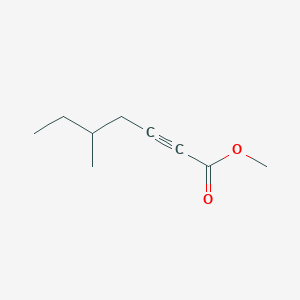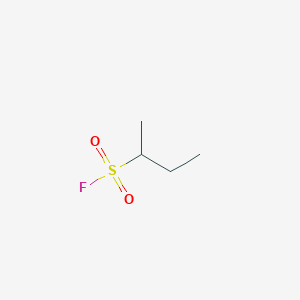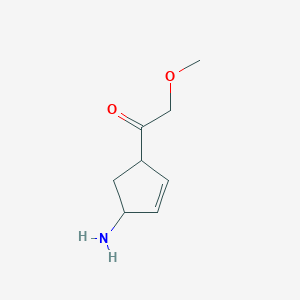
1-(2-Fluoroethyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoroethyl)-4-methylpiperazine is a fluorinated piperazine derivative Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-(2-chloroethyl)-4-methylpiperazine with potassium fluoride. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Fluoroethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMSO for azide substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Azide-substituted derivatives.
科学的研究の応用
1-(2-Fluoroethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in click chemistry for labeling biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluoroethyl group.
作用機序
The mechanism of action of 1-(2-Fluoroethyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluoroethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties.
類似化合物との比較
1-(2-Chloroethyl)-4-methylpiperazine: A precursor in the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine.
1-(2-Hydroxyethyl)-4-methylpiperazine: Another derivative with different chemical and biological properties.
1-(2-Bromoethyl)-4-methylpiperazine: Similar in structure but with a bromine atom instead of fluorine.
Uniqueness: this compound is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs.
特性
分子式 |
C7H15FN2 |
|---|---|
分子量 |
146.21 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-4-methylpiperazine |
InChI |
InChI=1S/C7H15FN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 |
InChIキー |
XQJYIJZETJDLPZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13167050.png)

![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13167066.png)



![7-[(Benzyloxy)carbonyl]-2-propyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13167092.png)







